60-amino-15S,17R,29,33,35S,37S,41R,43S,45R,47S,51,55S,57R-tridecahydroxy-2,14,16S,30-tetramethyl-31-oxo-2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E,52E-hexacontatridecaenoic acid
Overview
Description
Linearmycin A is a polyene antibiotic produced by the bacterium Streptomyces. It was initially classified as an antifungal metabolite but has since been found to possess antibacterial properties as well. Linearmycin A is known for its ability to cause cellular lysis and colony degradation in Gram-positive bacteria, particularly Bacillus subtilis .
Mechanism of Action
Target of Action
Linearmycin A, a polyene antibiotic found in Streptomyces , primarily targets the cytoplasmic membrane of bacteria . It has been shown to be effective against a variety of Gram-positive bacteria, but its lytic activity is particularly potent against certain Bacillus species .
Mode of Action
Linearmycin A interacts with the cytoplasmic membrane of bacteria, causing rapid depolarization . This interaction leads to cellular lysis, even when cellular metabolism and growth are inhibited . Unlike cell-wall targeting antibiotics, linearmycins possess the intrinsic capacity to lyse cells .
Biochemical Pathways
Linearmycin A disrupts the integrity of the lipid bilayer of the cytoplasmic membrane . This disruption is consistent with the rapid depolarization observed upon linearmycin exposure
Pharmacokinetics
It’s important to note that the pharmacokinetics of a drug can significantly impact its bioavailability and efficacy .
Result of Action
The primary result of Linearmycin A’s action is the lysis of bacterial cells . This is achieved through the disruption of the cytoplasmic membrane, leading to rapid depolarization and a correlated loss of viability .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Linearmycin A. For instance, the production of Linearmycin A is integrated with the production of extracellular vesicles in Streptomyces sp. strain Mg1 . Abolishing the production of Linearmycins also diminished extracellular vesicle production , suggesting a deep connection between specialized metabolism and bacterial membrane physiology
Biochemical Analysis
Biochemical Properties
Linearmycin A has been found to cause cellular lysis and colony degradation of the Gram-positive bacterium Bacillus subtilis . It inhibits the growth of all Gram-positive bacteria tested, but lysis was limited to some Bacillus species . The compound’s exposure causes changes consistent with rapid depolarization of the B. subtilis cytoplasmic membrane, which was correlated with a loss of viability .
Cellular Effects
Linearmycin A exerts its effects by causing rapid depolarization of the cytoplasmic membrane of cells . This leads to a loss of viability, suggesting that the compound has a significant impact on cell function . It has been shown to cause cellular lysis even when cellular metabolism and growth were inhibited .
Molecular Mechanism
The molecular mechanism of Linearmycin A involves its ability to disrupt lipid bilayers without any other cellular components . This disruption is believed to be the cause of the rapid depolarization of the cytoplasmic membrane observed in cells exposed to the compound . This suggests that the cytoplasmic membrane is the direct antibacterial target of Linearmycin A .
Transport and Distribution
Linearmycin A is incorporated into extracellular vesicles by Streptomyces sp. strain Mg1 . These vesicles are capable of lysing B. subtilis . This suggests that the compound is transported and distributed within cells and tissues via extracellular vesicles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linearmycin A is synthesized through a polyketide pathway involving the incorporation of one gamma-aminobutyric acid, twenty-four acetate, and four propionate molecules . The biosynthesis of linearmycin A involves a complex assembly line of enzymes that facilitate the formation of its linear polyene structure.
Industrial Production Methods: Industrial production of linearmycin A typically involves the cultivation of Streptomyces species in controlled fermentation conditions. The bacteria are grown in nutrient-rich media, and the antibiotic is extracted from the culture supernatant. The production process may include optimization of growth conditions, such as temperature, pH, and nutrient availability, to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Linearmycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into linearmycin A.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide to replace certain functional groups with nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of linearmycin A with altered biological activity .
Scientific Research Applications
Linearmycin A has a wide range of scientific research applications, including:
Chemistry: Linearmycin A is used as a model compound for studying polyketide biosynthesis and the mechanisms of antibiotic action.
Biology: In biological research, linearmycin A is employed to investigate bacterial competition and the role of specialized metabolites in microbial interactions.
Medicine: Linearmycin A’s antibacterial and antifungal properties make it a potential candidate for developing new antibiotics.
Comparison with Similar Compounds
Amphotericin B: A cyclic polyene antibiotic with antifungal activity.
Nystatin: Another cyclic polyene antibiotic used to treat fungal infections.
ECO-02301: A linear polyene antibiotic with antifungal properties.
Linearmycin A’s unique linear structure and its ability to target bacterial membranes make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2E,4E,6E,8E,12E,15S,16S,17R,18E,20E,22E,24E,26E,35S,37S,38E,41R,43S,45R,47S,48E,52E,55S,57R)-60-amino-15,17,29,33,35,37,41,43,45,47,51,55,57-tridecahydroxy-2,14,16,30-tetramethyl-31-oxohexaconta-2,4,6,8,12,18,20,22,24,26,38,48,52-tridecaenoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)/b7-5+,10-6+,12-8+,13-9+,18-14+,20-16+,21-17+,27-19+,29-23+,32-24+,34-25+,37-22+,47-28+/t46?,48?,49-,50?,51-,52+,53+,54+,55+,56-,57-,58+,59?,60?,61+,63-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYEICQQMDOQQ-SFBFHZDRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCCC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(C[C@@H](C[C@@H](/C=C/C[C@H](C[C@@H](C[C@H](C[C@@H](/C=C/CC(/C=C/C[C@@H](C[C@@H](CCCN)O)O)O)O)O)O)O)O)O)O)O)O)[C@H](C(C)/C=C/CC/C=C/C=C/C=C/C=C(\C)/C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H101NO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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